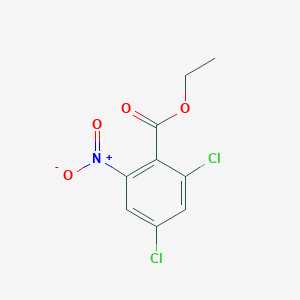

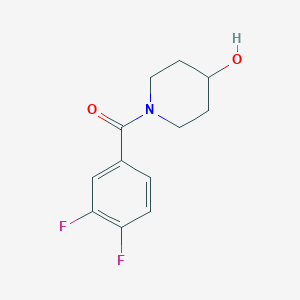

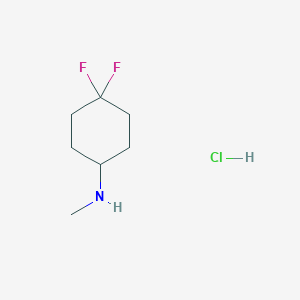

1-(3,4-Difluorobenzoyl)piperidin-4-ol

説明

“1-(3,4-Difluorobenzoyl)piperidin-4-ol” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .

Synthesis Analysis

Piperidine derivatives are synthesized in different ways and have been utilized in various therapeutic applications . They have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure, vibrational spectra, NBO and UV-spectral analysis of 4-Hydroxypiperidine have been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical form of “1-(3,4-Difluorobenzoyl)piperidin-4-ol” is a powder . The storage temperature is room temperature .科学的研究の応用

Reversible Fluorescence Probe

- A study by Wang, Ni, & Shao (2016) discusses a reversible fluorescent probe incorporating a 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol group. This probe was used for cyclic detection of ClO(-)/AA redox cycles in living cells, demonstrating potential applications in cellular biochemistry.

Radiotracers for PET Imaging

- Research by Labas et al. (2011) involved the development of PET radioligands containing the 4-(4-fluorobenzyl)piperidine moiety. These were used to image NR2B NMDA receptors, indicating applications in neurological imaging and research.

Synthesis of 4-Fluorobenzyltrozamicol

- A paper by Scheunemann et al. (2011) discusses the nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines, leading to the synthesis of 4-fluorobenzyltrozamicol. This process demonstrates the utility in synthesizing compounds relevant to neurotransmitter transport.

Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines]

- Bauer et al. (1976) investigated the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents (Bauer et al., 1976). This research highlights the compound's potential in developing treatments for CNS disorders.

Analysis of Molecular Structures

- The study by Mahesha et al. (2019) focused on the molecular structures of various 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Understanding these structures is crucial for developing new pharmaceutical compounds.

Synthesis of Curcumin Analogs

- Research on the synthesis of cytotoxic compound analogs, like 3,5-bis(2-fluorobenzylidene)-4-piperidone, was conducted by Lagisetty, Powell, & Awasthi (2009). These studies are significant in exploring potential anti-cancer agents.

Safety And Hazards

The safety information for “1-(3,4-Difluorobenzoyl)piperidin-4-ol” includes pictograms GHS07 and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

特性

IUPAC Name |

(3,4-difluorophenyl)-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINQZRQXHLEBMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Difluorobenzoyl)piperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-(chlorosulfonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1462345.png)

![2-Azaspiro[4.5]decan-8-ol](/img/structure/B1462346.png)